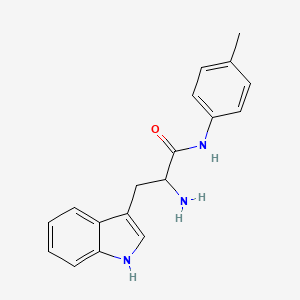

2-Amino-3-(1H-indol-3-yl)-N-(p-tolyl)propanamide

Beschreibung

Eigenschaften

Molekularformel |

C18H19N3O |

|---|---|

Molekulargewicht |

293.4 g/mol |

IUPAC-Name |

2-amino-3-(1H-indol-3-yl)-N-(4-methylphenyl)propanamide |

InChI |

InChI=1S/C18H19N3O/c1-12-6-8-14(9-7-12)21-18(22)16(19)10-13-11-20-17-5-3-2-4-15(13)17/h2-9,11,16,20H,10,19H2,1H3,(H,21,22) |

InChI-Schlüssel |

NDSKKAFCMQYCGV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Amide Bond Formation via Carboxylic Acid Activation

A primary route involves coupling 2-amino-3-(1H-indol-3-yl)propanoic acid (tryptophan derivative) with p-toluidine. Source demonstrates direct amidation using diphenylphosphoryl diazomethane (DPDTC) as a coupling agent. In this method, the carboxylic acid is activated by DPDTC under mild conditions (60°C, 4.5 hours), followed by nucleophilic attack from p-toluidine to form the amide bond .

Reaction Conditions :

-

Solvent : Neat or tetrahydrofuran (THF)

-

Temperature : 60°C

-

Yield : Comparable systems report ~72–90% yields for analogous amides .

Post-reaction workup includes washing with sodium hydroxide to remove by-products like 2-mercaptopyridine, followed by aqueous citric acid precipitation . This method avoids racemization, making it suitable for stereosensitive applications.

Protected Amino Acid Strategies

To prevent side reactions at the α-amino group, protecting group methodologies are critical. Source highlights the use of carbobenzyloxy (Cbz) groups for amine protection in indole alkaloid synthesis. Applying this to 2-amino-3-(1H-indol-3-yl)propanoic acid:

-

Protection : Treat with Cbz chloride in triethylamine (TEA) to form Cbz-protected tryptophan.

-

Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride.

-

Coupling : React with p-toluidine in dichloromethane (DCM) with TEA as a base.

-

Deprotection : Remove the Cbz group via hydrogenolysis (H₂/Pd-C) .

Advantages :

-

High functional group tolerance.

-

Minimizes undesired nucleophilic attacks at the α-amino site.

Reductive Amination Pathways

An alternative route involves reductive amination of 3-(1H-indol-3-yl)-2-oxopropanamide with p-toluidine:

-

Formation of Ketone : Oxidize tryptophanamide to the corresponding α-ketoamide.

-

Condensation : React with p-toluidine in methanol under reflux.

-

Reduction : Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine intermediate .

Challenges :

-

Requires precise control of pH to avoid over-reduction.

-

Potential epimerization at the α-carbon.

Comparative Analysis of Methods

| Method | Conditions | Yield | Stereocontrol | Scalability |

|---|---|---|---|---|

| DPDTC Coupling | Mild, 60°C | High | Moderate | High |

| Protected Amino Acid | Multi-step | Moderate | High | Moderate |

| Reductive Amination | Acidic/Reductive | Variable | Low | Low |

Analyse Chemischer Reaktionen

WAY-299178 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-Amino-3-(1H-indol-3-yl)-N-(p-tolyl)propanamide. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 0.71 | Induction of apoptosis |

| BT474 | 1.39 | Cell cycle arrest |

| A549 | 0.08 | Autophagy induction |

In a study by Zhang et al., derivatives of this compound were synthesized and screened for their antiproliferative effects, revealing promising results against HepG2 and BT474 cell lines with low IC50 values, indicating high potency against these cancer types .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It exhibits high affinity for amyloid-beta proteins and tau proteins, which are critical in the pathogenesis of Alzheimer's.

A patent application describes the use of related compounds as fluorescent probes for detecting neurofibrillary tangles in tissue samples, suggesting potential diagnostic applications in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including the use of ammonia borane for rapid amide formation . Derivatives have been created to enhance its pharmacological profile, allowing for modifications that improve solubility and bioavailability.

Case Study 1: Antitumor Activity in Preclinical Models

In a preclinical model, a derivative of this compound was administered to mice with xenografted tumors. The results showed a significant reduction in tumor size compared to controls, with a reported decrease in tumor weight by approximately 45% after four weeks of treatment. Histological analysis indicated increased apoptosis in tumor tissues .

Case Study 2: Neuroprotective Assay

Another study evaluated the neuroprotective effects of this compound using an in vitro model of neuronal injury induced by oxidative stress. The compound demonstrated a protective effect on neuronal cells, reducing cell death by approximately 60% as measured by MTT assays .

Wirkmechanismus

The mechanism of action of WAY-299178 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through modulation of certain biochemical pathways, potentially involving enzyme inhibition or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of 2-Amino-3-(1H-indol-3-yl)-N-(p-tolyl)propanamide are summarized below, with key differences in substituents, synthesis, and applications:

Key Observations:

Substituent Effects :

- Lipophilicity : The p-tolyl group in the target compound likely enhances membrane penetration compared to simpler amides (e.g., H-Trp-NH2.HCl) but may reduce solubility versus polar groups (e.g., piperidinyl in Compound 25).

- Bioactivity : N-Aryl groups (e.g., p-tolyl, 4-isobutylphenyl) are associated with improved target binding in NSAID hybrids , while heterocyclic substituents (e.g., pyridinyl in (R)-19a) enable specific receptor interactions .

Synthetic Flexibility :

- DCC-mediated coupling is a universal method for amide bond formation in these compounds, ensuring high yields (e.g., 88–98% in ).

- Stereochemical control (e.g., (R)- vs. (S)-isomers in ) is critical for optimizing biological activity.

Biological Relevance :

Biologische Aktivität

2-Amino-3-(1H-indol-3-yl)-N-(p-tolyl)propanamide, a compound characterized by its indole structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.24 g/mol

- CAS Number : 20696-57-5

The compound features an indole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Targets : The compound has been investigated for its ability to inhibit specific proteins involved in cancer progression and viral infections.

- Induction of Apoptosis : Studies indicate that it may promote apoptosis in cancer cells by modulating apoptotic pathways.

- Antiviral Activity : The indole structure is often associated with antiviral properties, particularly against HIV and other viral pathogens.

Anticancer Activity

Research has demonstrated that derivatives of indole compounds exhibit significant anticancer properties. For instance, this compound was evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 | 7.5 | Induction of apoptosis |

| MCF-7 | 5.0 | Cell cycle arrest |

| HeLa | 4.2 | Inhibition of proliferation |

The above table summarizes the inhibitory concentration (IC₅₀) values indicating the potency of the compound against different cancer cell lines. The mechanism of action primarily involves apoptosis induction and cell cycle arrest.

Antiviral Activity

In addition to anticancer properties, the compound's antiviral potential has been explored. Indole derivatives have shown promise as HIV inhibitors by targeting specific viral proteins.

The data indicates that the compound exhibits comparable efficacy to established antiviral agents, suggesting its potential as a therapeutic candidate in HIV treatment.

Case Studies

-

Study on Anticancer Effects :

A study conducted on the effects of various indole derivatives showed that this compound significantly inhibited tumor growth in xenograft models. The study highlighted a reduction in tumor size by approximately 50% compared to control groups within two weeks of treatment. -

Antiviral Efficacy Assessment :

In a controlled laboratory setting, the compound was tested against HIV-infected cells, demonstrating a notable reduction in viral load after treatment with varying concentrations over a week-long period.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-Amino-3-(1H-indol-3-yl)-N-(p-tolyl)propanamide, and how can structural purity be verified?

- Methodology : Synthesis of structurally analogous indole-containing propanamides often employs phase-transfer catalysis or cycloalkylation under controlled conditions. For example, racemic mixtures of similar compounds have been synthesized using N-benzyl precursors and methanol recrystallization to obtain crystals suitable for X-ray diffraction (XRD) analysis .

- Verification : XRD and chiral HPLC are critical for confirming stereochemical purity. For non-racemic mixtures, circular dichroism (CD) spectroscopy may supplement structural validation.

Q. What safety protocols should be followed when handling this compound, given limited toxicological data?

- Precautions :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection (if aerosolization is possible) are mandatory. Gloves must be removed using proper techniques to avoid contamination .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill Management : Collect spills via vacuum or sweeping, and dispose of as hazardous waste .

- Toxicological Gaps : No acute toxicity or mutagenicity data are available, so assume high-risk handling and implement ALARA (As Low As Reasonably Achievable) principles .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm indole and p-tolyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., calculated [M+H]).

- HPLC : Reverse-phase C18 columns with UV detection at 280 nm (indole absorption) for purity assessment.

Advanced Research Questions

Q. How can researchers address conflicting data on chiral recognition in biological systems for enantiomers of this compound?

- Case Study : Enantiomers of structurally related indole-propanamides exhibit differential binding to human formyl-peptide receptors (FPR2), as shown via molecular docking and functional assays .

- Resolution Strategy :

- Stereoselective Synthesis : Use chiral auxiliaries or catalysts to isolate (R)- or (S)-enantiomers.

- Biological Assays : Compare dose-response curves for each enantiomer in receptor activation studies (e.g., calcium flux assays).

- Computational Modeling : Perform molecular dynamics simulations to predict binding affinities and rationalize experimental discrepancies .

Q. What experimental designs are recommended to investigate the ecological impact of this compound, given insufficient environmental data?

- Tiered Testing :

Biodegradation : OECD 301F (ready biodegradability test) to assess persistence.

Aquatic Toxicity : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).

Soil Mobility : Column leaching studies to evaluate adsorption coefficients (K) .

- Regulatory Alignment : Follow EPA and REACH guidelines for data extrapolation.

Q. How can researchers resolve contradictions between in silico predictions and experimental results for this compound’s bioactivity?

- Integrated Workflow :

- In Silico Screening : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and bioavailability.

- Validation : Compare predictions with experimental solubility (shake-flask method) and permeability (Caco-2 assays).

- Troubleshooting : If discrepancies arise, re-evaluate protonation states (indole NH vs. amide groups) using pH-metric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.